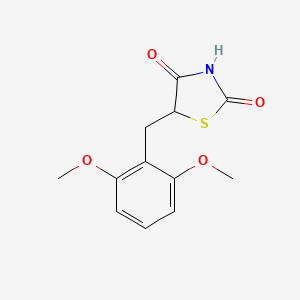

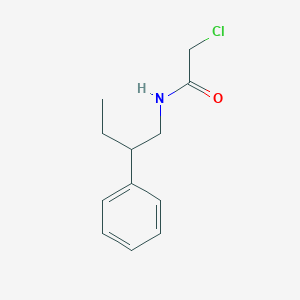

![molecular formula C14H15N3O2S B2501470 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 905690-41-7](/img/structure/B2501470.png)

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The molecule , 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide, is a derivative of pyrimidine, which is a significant class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The molecule features a pyrimidine ring sulfanyl-linked to an acetamide group substituted with a 2-methylphenyl moiety.

Synthesis Analysis

The synthesis of related pyrimidine acetamide derivatives has been described in the literature. For instance, a synthetic route to 2-(pyrimidin-2'-yl)acetic acids and esters has been established, which involves the reaction of amidinoacetamide with ethyl benzoylacetate, followed by a series of transformations including chlorination, conversion to an imidic ester, and hydrolysis to yield the final pyrimidine-containing product . Although the exact synthesis of the molecule is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure and conformation of pyrimidine acetamide derivatives have been characterized using various spectroscopic techniques. For example, the crystal structures of related compounds show that the pyrimidine ring can be inclined at significant angles to the benzene ring, indicating a folded conformation around the methylene carbon atom of the thioacetamide bridge . This conformation is stabilized by intramolecular hydrogen bonding, which is a common feature in such molecules.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is influenced by the presence of functional groups and substituents on the rings. The provided papers do not detail specific chemical reactions for the molecule , but studies on similar compounds have shown that the presence of amino groups and electronegative atoms like fluorine or chlorine can affect the molecule's geometry and intermolecular interactions . These interactions can play a role in the molecule's reactivity and its ability to form complexes with other molecules, such as proteins.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be deduced from spectroscopic data and computational analyses. Vibrational spectroscopy, such as FT-IR and FT-Raman, provides insights into the vibrational modes and the stability of the molecule . Theoretical calculations, including density functional theory (DFT), help in understanding the equilibrium geometry and the nature of intermolecular interactions . The drug-likeness of these molecules can be evaluated based on Lipinski's rule, and their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), can be predicted computationally . Additionally, molecular docking studies can reveal the potential of these compounds to interact with biological targets, such as viral proteins .

Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure

Research on similar pyrimidine compounds has contributed to the understanding of crystal structures and the conformation of molecules. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed folded conformations about the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bonds stabilizing the folded conformation (Subasri et al., 2016). These findings have implications for designing compounds with specific molecular geometries for targeted applications.

Antimicrobial and Antitumor Activities

Novel pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, compounds incorporating the pyrimidine scaffold demonstrated potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their potential as dual-target anticancer agents (Gangjee et al., 2008). Another study synthesized pyrimidine-triazole derivatives and investigated their antimicrobial activity against various bacterial and fungal strains, highlighting the versatility of pyrimidine scaffolds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Drug Design and Molecular Docking

Molecular docking studies have identified potential antiviral molecules against SARS-CoV-2, utilizing compounds with pyrimidine rings for their ability to interact with viral proteases. The optimized geometry and intermolecular interactions of these compounds suggest their potential in drug design for antiviral therapies (Mary et al., 2020). Additionally, compounds with pyrimidine scaffolds have been designed and synthesized as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids, demonstrating the role of pyrimidine derivatives in developing herbicides (He et al., 2007).

Propiedades

IUPAC Name |

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-9-5-3-4-6-11(9)16-12(18)8-20-13-7-10(2)15-14(19)17-13/h3-7H,8H2,1-2H3,(H,16,18)(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKPYUCLACLTRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Hydrazinocarbonyl)phenyl]pentanamide](/img/structure/B2501387.png)

![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B2501395.png)

![2-(Allylthio)benzo[d]thiazole](/img/structure/B2501396.png)

![rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis](/img/structure/B2501397.png)

![8-(3-Fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2501399.png)

![(E)-1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one](/img/structure/B2501400.png)

![1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine](/img/structure/B2501403.png)

![(E)-4-(Dimethylamino)-N-[[2-[ethyl(methyl)amino]pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2501404.png)

![(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone](/img/structure/B2501405.png)